3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
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Overview
Description
The compound “3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide” is a derivative of carbazole, a heterocyclic organic compound. Carbazole derivatives have been associated with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Chemical Reactions Analysis
Carbazole derivatives can undergo various chemical reactions, depending on the nature of their substituent groups and reaction conditions . The specific reactions that this compound can undergo would depend on factors such as the presence of the diethoxy and benzamide groups.Scientific Research Applications
Synthesis and Chemical Properties
Research into structurally similar compounds often focuses on the synthesis of novel derivatives with potential therapeutic properties. For example, compounds derived from the carbazole and benzamide frameworks have been explored for their potential in treating various diseases. The synthesis approaches for such compounds involve intricate organic reactions aimed at introducing specific functional groups that may impart desirable biological activities Owton et al., 1995.
Biological Activities
Compounds with a carbazole core, similar to the one mentioned, have been studied for various biological activities. For instance, derivatives of pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines and pyrido[4,3-b]carbazoles have been synthesized and evaluated for their antitumor properties. These studies focus on modifications to enhance cytotoxicity against cancer cells Rivalle et al., 1983.
Mechanism of Action
properties
IUPAC Name |
3,4-diethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-3-28-22-12-10-17(14-23(22)29-4-2)24(27)25-15-16-9-11-21-19(13-16)18-7-5-6-8-20(18)26-21/h9-14,26H,3-8,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXLAQQNIQNXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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